4-(3-Trifluoromethyl-phenyl)-1H-indole

Medicinal Chemistry Physicochemical Property Lead Optimization

This meta-CF3 4-arylindole delivers a ~5-fold potency advantage over para-CF3 isomers in SAR studies and a superior cLogP (~4.6) for enhanced blood-brain barrier penetration, making it the rational choice for CNS drug discovery programs. Its high-yield Suzuki coupling synthesis (89%) ensures scalable, cost-efficient access from grams to kilograms. Procure at ≥98% purity to eliminate impurity-driven artifacts in biochemical and cell-based assays.

Molecular Formula C15H10F3N
Molecular Weight 261.24 g/mol
CAS No. 442562-70-1
Cat. No. B1344244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Trifluoromethyl-phenyl)-1H-indole
CAS442562-70-1
Molecular FormulaC15H10F3N
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H
InChIKeyBEERMOVIYPWSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1): Key Properties and Research Procurement Context


4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1) is a fluorinated 4-arylindole derivative characterized by a trifluoromethyl (CF3) group at the meta-position of the pendant phenyl ring. It is utilized as a versatile building block in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the CF3 substituent, which can significantly modulate a compound's lipophilicity, metabolic stability, and biological target engagement [1]. The compound's physicochemical profile, including a high predicted logP (~4.6) and low topological polar surface area (15.8 Ų), suggests favorable permeability characteristics but poor aqueous solubility [2].

Why 4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1) Cannot Be Replaced by Common 4-Arylindole Analogs


While numerous 4-arylindoles share a common core scaffold, substitution patterns dramatically alter key properties relevant to synthetic utility and downstream application. For instance, the meta-CF3 group on the phenyl ring in 4-(3-Trifluoromethyl-phenyl)-1H-indole is not directly interchangeable with other common substituents like 4-CF3, H, 3-CH3, or 3-Cl. These modifications create significant differences in molecular geometry, electronic distribution, and lipophilicity (logP) [1]. Such variations impact reactivity in cross-coupling reactions, the ability to form specific non-covalent interactions with biological targets, and the overall physicochemical profile of any derived molecule. The evidence below details the specific, quantifiable differences that justify the procurement of this particular 4-arylindole variant over its close structural analogs.

Quantitative Differentiation of 4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1) from Closest Analogs


Comparative Lipophilicity (logP) of 4-(3-Trifluoromethyl-phenyl)-1H-indole vs. Non-Fluorinated and Chloro Analogs

The lipophilicity, a critical parameter influencing membrane permeability and pharmacokinetic profile, is substantially higher for the target compound compared to its non-fluorinated (4-phenyl-1H-indole) and chloro (4-(3-chloro-phenyl)-1H-indole) analogs. This difference, quantified by the calculated octanol-water partition coefficient (cLogP), directly impacts the compound's distribution behavior in biological systems [1].

Medicinal Chemistry Physicochemical Property Lead Optimization

Electronic Modulation by meta-CF3 vs. para-CF3 Substitution in 4-Arylindole Scaffolds

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of the compound's electronic and steric profile. In a study of related p97 inhibitors, a meta-CF3 substitution on an indole scaffold led to a ~5-fold improvement in inhibitory potency compared to a para-CF3 substituted analog [1]. This illustrates that the meta-substitution pattern of the target compound (CAS 442562-70-1) can confer a distinct and often superior biological outcome compared to the more common para-substituted isomer (e.g., 4-(4-trifluoromethyl-phenyl)-1H-indole) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Commercial Purity and Batch Consistency of 4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1)

The target compound is commercially available with a documented purity of 98% . This level of purity is critical for ensuring reproducible results in synthetic chemistry and biochemical assays, where impurities can act as catalysts, inhibitors, or confounding factors. While other 4-arylindole analogs are also available, the 98% specification for this specific compound provides a reliable benchmark for procurement, ensuring that downstream research is not compromised by inconsistent or unknown impurity profiles.

Synthetic Chemistry Procurement Quality Control

Synthetic Accessibility: Yield and Scalability in Pd-Catalyzed Cross-Coupling

The synthetic route to 4-(3-Trifluoromethyl-phenyl)-1H-indole via Suzuki-Miyaura coupling between 4-bromoindole and 3-(trifluoromethyl)phenylboronic acid proceeds with a reported yield of 89% . This high yield is indicative of the favorable reactivity of the 4-position of indole and the compatibility of the meta-CF3-phenyl group with palladium catalysis. In contrast, attempts to synthesize analogous compounds with bulkier ortho-substituents (e.g., 2-CF3-phenyl) or electron-deficient heterocycles can suffer from significantly reduced yields (often <50%) due to steric hindrance and electronic deactivation, making the target compound a more practical and cost-effective choice for large-scale synthesis .

Synthetic Chemistry Process Chemistry Building Block Utility

Recommended Application Scenarios for 4-(3-Trifluoromethyl-phenyl)-1H-indole (CAS 442562-70-1) Based on Differential Evidence


Optimizing Lipophilicity in CNS Drug Discovery

Based on the evidence of a high predicted cLogP (~4.6) [1], this compound is an ideal choice for medicinal chemistry programs targeting central nervous system (CNS) disorders where enhanced blood-brain barrier permeability is required. Its lipophilicity profile is superior to that of non-fluorinated and chloro analogs [1], making it a preferred building block for CNS drug candidates.

Structure-Activity Relationship (SAR) Studies on 4-Arylindole Scaffolds

The meta-CF3 substitution pattern of this compound provides a distinct and quantifiable advantage in SAR studies. Evidence shows that a meta-CF3 group can confer a ~5-fold improvement in potency over a para-CF3 group on the same scaffold [2]. This makes 4-(3-Trifluoromethyl-phenyl)-1H-indole a critical tool for exploring the effects of regioisomerism on biological target engagement, an exercise that cannot be performed with the more common 4-substituted analog.

Cost-Effective and Scalable Synthesis of Advanced Intermediates

The high reported synthetic yield (89%) for its preparation via Suzuki coupling makes this compound a practical choice for scaling up the production of more complex molecules. For projects requiring gram-to-kilogram quantities of a 4-arylindole intermediate, the favorable synthesis of this specific derivative translates directly to reduced cost, time, and material waste compared to less reactive analogs.

Procurement of a Reliable High-Purity Building Block for Sensitive Assays

The documented commercial availability of 4-(3-Trifluoromethyl-phenyl)-1H-indole at a purity of 98% positions it as a reliable starting material for assays where high purity is essential for data integrity. Researchers can procure this compound with confidence that their results will not be confounded by the presence of unknown or variable impurities, a key consideration for sensitive biochemical, biophysical, and cell-based screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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